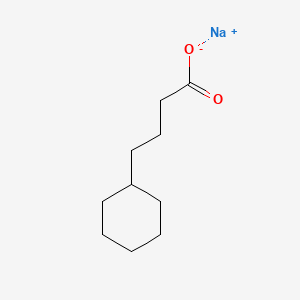
Sodium cyclohexanebutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a sodium salt derivative of cyclohexanebutanoic acid and is characterized by its white crystalline powder form. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium cyclohexanebutyrate can be synthesized through the neutralization of cyclohexanebutanoic acid with sodium hydroxide. The reaction typically involves dissolving cyclohexanebutanoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline sodium salt .
Industrial Production Methods: In industrial settings, the production of cyclohexanebutanoic acid, sodium salt follows a similar neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to additional purification steps, such as recrystallization, to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanebutanoic acid derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanebutanoic alcohols.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid can facilitate the substitution of the sodium ion.
Major Products Formed:
Oxidation: Cyclohexanebutanoic acid derivatives.
Reduction: Cyclohexanebutanoic alcohols.
Substitution: Various cyclohexanebutanoic acid salts.
Applications De Recherche Scientifique
Sodium cyclohexanebutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of cyclohexanebutanoic acid, sodium salt involves its interaction with specific molecular targets and pathways. The sodium ion plays a crucial role in maintaining the ionic balance in biological systems, while the cyclohexanebutanoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .
Comparaison Avec Des Composés Similaires
Sodium cyclohexanebutyrate can be compared with other similar compounds, such as:
Cyclohexanebutanoic acid: The parent compound without the sodium ion.
Barium cyclohexanebutyrate: A similar compound where the sodium ion is replaced by a barium ion.
Cyclohexanebutyric acid sodium salt: Another sodium salt derivative with a slightly different structure.
Uniqueness: this compound is unique due to its specific combination of the cyclohexane ring and the butanoic acid moiety, which imparts distinct chemical and physical properties. Its sodium salt form enhances its solubility and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
61886-29-1 |
|---|---|
Formule moléculaire |
C10H18NaO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
sodium;4-cyclohexylbutanoate |
InChI |
InChI=1S/C10H18O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |
Clé InChI |
SIRJCOVJOZIMDZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCC(=O)[O-].[Na+] |
SMILES canonique |
C1CCC(CC1)CCCC(=O)O.[Na] |
Key on ui other cas no. |
61886-29-1 |
Pictogrammes |
Irritant |
Numéros CAS associés |
4441-63-8 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















